![molecular formula C18H22N6O2S B2415945 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 941896-83-9](/img/structure/B2415945.png)
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered interest due to its multifaceted applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves multiple steps:
Formation of the Pyrazolopyrimidine Core: : This step typically involves the cyclization of appropriate precursor molecules under controlled conditions, often using a combination of catalysts and solvents to facilitate the reaction.
Addition of the Piperidine Group: : The piperidine ring is introduced through nucleophilic substitution reactions, where the core structure reacts with a piperidine-containing reagent.
Incorporation of the Methylthio Group: : Thiolation reactions are employed to attach the methylthio group to the core structure.
Attachment of the Furan-2-Carboxamide Group: : This final step involves the amide bond formation between the ethyl group on the core and furan-2-carboxylic acid derivatives, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process is streamlined to optimize yield and cost-effectiveness. Automated reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography are employed. The reaction conditions are finely tuned to maximize the efficiency and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation at the methylthio group, potentially forming sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction reactions can target the pyrazolopyrimidine core or the furan group, altering the electronic properties and reactivity.
Substitution: : The piperidine group can participate in substitution reactions, where nucleophiles replace the piperidine under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: : Halogenated compounds, nucleophiles like amines or thiols
Major Products Formed from These Reactions
Oxidation: : Formation of sulfoxides or sulfones from the methylthio group.
Reduction: : Various reduced forms of the pyrazolopyrimidine or furan rings.
Substitution: : Modified derivatives with different substituents replacing the piperidine group.
Applications De Recherche Scientifique
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is valuable in several research domains:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential effects on cellular pathways and receptor interactions.
Medicine: : Investigated for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: : Employed in the development of new materials and chemical processes.
Mécanisme D'action
The compound's mechanism of action is multifaceted:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins, altering their activity.
Pathways Involved: : The exact pathways can vary, but it often involves modulation of signal transduction pathways, influencing cellular behavior and responses.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Pyrazolopyrimidines: : Differ in the substituents attached to the core structure.
Piperidine Derivatives: : Vary in the additional groups attached to the piperidine ring.
Furan Carboxamides: : Differ in the nature of the groups attached to the furan ring.
Propriétés
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-27-18-21-15(23-8-3-2-4-9-23)13-12-20-24(16(13)22-18)10-7-19-17(25)14-6-5-11-26-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMFKYNDUBPHCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2415862.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2415864.png)
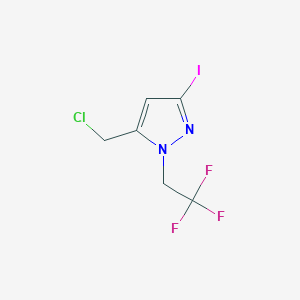
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2415868.png)
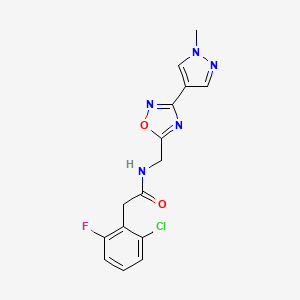
![1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol](/img/structure/B2415872.png)
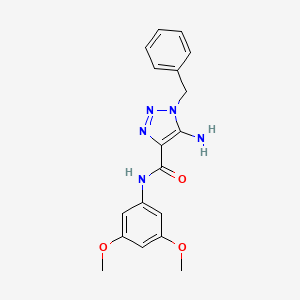
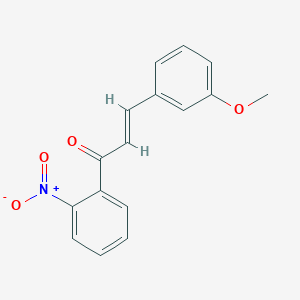
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2415878.png)
![1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2415879.png)
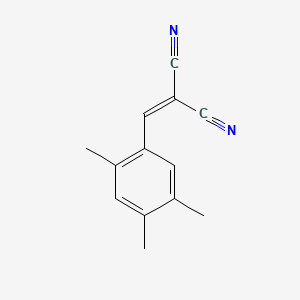
![9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415881.png)
![3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2415883.png)
![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2415885.png)
